Methyl 2-nitro-5-(trifluoromethyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-nitro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)6-4-5(9(10,11)12)2-3-7(6)13(15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNQVXRWDIMHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596543 | |
| Record name | Methyl 2-nitro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214324-86-3 | |
| Record name | Methyl 2-nitro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Nitro 5 Trifluoromethyl Benzoate and Cognate Aromatic Systems
Esterification Strategies for Carboxylic Acid Precursors
The conversion of the carboxylic acid precursor, 2-nitro-5-(trifluoromethyl)benzoic acid, into its corresponding methyl ester is a critical step in the synthesis of the target molecule. This transformation can be achieved through several established esterification methods.
Direct Fischer Esterification with Methanol (B129727) under Acidic Catalysis (e.g., Sulfuric Acid)
The Fischer esterification is a widely employed and cost-effective method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing methyl 2-nitro-5-(trifluoromethyl)benzoate, this involves the reaction of 2-nitro-5-(trifluoromethyl)benzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com
The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is often used. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org Subsequently, methanol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. masterorganicchemistry.com
Reaction Scheme:

A representative Fischer esterification reaction.
| Reactant | Reagent | Catalyst | Product |
| 2-nitro-5-(trifluoromethyl)benzoic acid | Methanol | Sulfuric Acid | This compound |
Esterification via Acyl Halide Intermediates
An alternative and often more reactive route to esterification involves the conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, followed by reaction with methanol. This method is particularly useful when the carboxylic acid is unreactive or when mild reaction conditions are required.
The first step is the conversion of 2-nitro-5-(trifluoromethyl)benzoic acid to 2-nitro-5-(trifluoromethyl)benzoyl chloride. This is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile.
In the second step, the acyl chloride is reacted with methanol. The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final ester product, this compound. This reaction is typically rapid and irreversible.
| Intermediate | Reagent | Product |
| 2-nitro-5-(trifluoromethyl)benzoyl chloride | Methanol | This compound |
Introduction and Regioselective Placement of the Nitro Functionality
The introduction of the nitro group onto the aromatic ring is a key transformation, and its position relative to the other substituents is crucial for the final product's identity.
Electrophilic Nitration of Trifluoromethyl-Substituted Benzoate (B1203000) Precursors
The synthesis of this compound can be achieved by the electrophilic nitration of a suitable precursor, such as methyl 3-(trifluoromethyl)benzoate. In this electrophilic aromatic substitution reaction, the nitronium ion (NO₂⁺) acts as the electrophile. aiinmr.com
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and is known to be a meta-director. Similarly, the methyl ester group (-COOCH₃) is also an electron-withdrawing and meta-directing group. rsc.org When both are present on the benzene (B151609) ring, their directing effects must be considered to predict the regioselectivity of the nitration.
Nitration under Controlled Conditions: Optimization of Reagents and Solvents (e.g., Mixed Acids, Acetyl Nitrate)
The nitration is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. aiinmr.com
The reaction conditions, including temperature and the ratio of acids, are carefully controlled to ensure the desired regioselectivity and to minimize the formation of unwanted byproducts. orgsyn.org The reaction is often performed at low temperatures to control the exothermic nature of the nitration process. mnstate.edu
Alternative nitrating agents, such as acetyl nitrate, can also be employed, sometimes in conjunction with specific solvents, to achieve different levels of reactivity and regioselectivity. nih.gov The choice of solvent can influence the outcome of the nitration reaction. nih.gov
Key Factors in Regioselective Nitration:
| Factor | Influence |
| Directing effects of substituents | The -CF₃ and -COOCH₃ groups direct the incoming nitro group to the meta position. |
| Steric hindrance | The bulky nature of the substituents can influence the position of attack. |
| Reaction temperature | Lower temperatures generally lead to higher selectivity. |
| Nature of the nitrating agent | Different nitrating agents can exhibit different reactivities and selectivities. |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is a key functional group in many specialty chemicals and pharmaceuticals due to its unique electronic properties. Its introduction into the aromatic ring is a significant step in the synthesis of the target compound's precursors.
One common method for introducing a trifluoromethyl group is through the halogen exchange reaction (the Swarts reaction) on a trichloromethyl-substituted benzene derivative. For instance, a compound like 3-(trichloromethyl)benzoic acid could be treated with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) to replace the chlorine atoms with fluorine.
Another approach involves the trifluoromethylation of an aryl halide or a diazonium salt using a trifluoromethyl source, such as trifluoromethylcopper (B1248711) (CF₃Cu) or Ruppert's reagent (trimethyl(trifluoromethyl)silane). These methods offer direct routes to trifluoromethylated aromatic compounds.
The synthesis of the precursor 2-nitro-5-(trifluoromethyl)benzoic acid itself can start from commercially available trifluoromethylated building blocks, such as 3-(trifluoromethyl)aniline. This starting material can undergo a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis to the carboxylic acid. Subsequent nitration would then lead to the desired precursor.
| Precursor | Reagent/Reaction | Product |
| 3-(Trichloromethyl)benzoic acid | SbF₃/SbCl₅ | 3-(Trifluoromethyl)benzoic acid |
| 3-Bromo-benzoic acid | CF₃Cu | 3-(Trifluoromethyl)benzoic acid |
| 3-(Trifluoromethyl)aniline | NaNO₂, HCl, CuCN then H₃O⁺, heat | 3-(Trifluoromethyl)benzoic acid |
Synthetic Pathways via Benzonitrile (B105546) and Benzamide (B126) Intermediates
A common and practical synthetic route to aromatic esters involves the transformation of a nitrile functional group. This pathway proceeds through a benzamide intermediate, which is subsequently converted to the desired ester. This two-step process is particularly useful for synthesizing compounds like this compound from a corresponding benzonitrile precursor.
The conversion of a nitrile to an amide is a classic hydrolysis reaction that can be catalyzed by either acid or base. For substrates like 2-nitro-5-(trifluoromethyl)benzonitrile, basic hydrolysis is often employed. google.combicbiotech.compharmaffiliates.com The reaction typically involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). google.com
The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups increases the susceptibility of the nitrile carbon to nucleophilic attack by the hydroxide ion. conicet.gov.ar This facilitates the hydrolysis to the corresponding benzamide, in this case, 2-nitro-5-(trifluoromethyl)benzamide. The reaction conditions, such as temperature and concentration of the base, are optimized to ensure complete conversion of the starting material while minimizing side reactions. google.com
Table 3: Conditions for Hydrolysis of Substituted Benzonitriles
| Substrate | Conditions | Product |
| 2-Trifluoromethyl benzonitrile | NaOH, H₂O, 100 °C | 2-Trifluoromethyl benzamide |
| Benzonitrile | [Ru(tpy)(bpy)]²⁺ catalyst, NaOH | Benzamide |
Data from a patent on benzamide synthesis and a study on catalyzed nitrile hydrolysis. google.comconicet.gov.ar
The conversion of a primary amide, such as 2-nitro-5-(trifluoromethyl)benzamide, to its corresponding methyl ester is typically achieved through alcoholysis in an acidic medium. This reaction, a form of nucleophilic acyl substitution, involves reacting the amide with methanol in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The acid protonates the carbonyl oxygen of the amide, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of ammonia (B1221849) (or an ammonium (B1175870) ion under acidic conditions) yields the final methyl ester product, this compound. This method is a standard procedure for converting amides to esters. meddiscoveries.org
Derivatization Techniques as Ancillary Synthetic Routes
Ancillary synthetic strategies often involve the derivatization of a pre-existing aromatic core. For the synthesis of this compound, two key derivatization techniques are particularly relevant: the nitration of a benzoate precursor and the esterification of a benzoic acid precursor.
One prominent ancillary route is the electrophilic aromatic substitution of a substituted methyl benzoate. Specifically, the nitration of methyl 3-(trifluoromethyl)benzoate can yield the desired product. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). ma.eduorgsyn.orgaiinmr.commnstate.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. ma.eduaiinmr.com The ester and trifluoromethyl groups are meta-directing, guiding the incoming nitro group to the positions ortho to the ester and meta to the trifluoromethyl group, one of which gives the target 2-nitro isomer.
Alternatively, if 2-nitro-5-(trifluoromethyl)benzoic acid is available, it can be converted to the target methyl ester via esterification. nih.gov A common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid. iajpr.comgoogle.com This reversible reaction is driven to completion by using a large excess of the alcohol. This approach is a fundamental and widely used method for preparing esters from carboxylic acids. iajpr.com
Methylation of Related Carboxylic Acids (e.g., using Diazomethane)
A primary and straightforward route to this compound is the esterification of its corresponding carboxylic acid precursor, 2-nitro-5-(trifluoromethyl)benzoic acid. Among the array of methylating agents available, diazomethane (B1218177) has historically been a reagent of choice for the mild and efficient conversion of carboxylic acids to their methyl esters. libretexts.org
The reaction with diazomethane proceeds via a simple acid-base reaction, where the acidic proton of the carboxylic acid is abstracted by diazomethane. libretexts.org The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction with the protonated diazomethane intermediate, yielding the methyl ester and liberating nitrogen gas as the sole byproduct. libretexts.org This method is particularly advantageous due to its high reactivity under mild conditions, often leading to quantitative yields without the need for harsh catalysts or high temperatures. libretexts.org
While diazomethane is highly effective, its toxicity and explosive nature necessitate careful handling and have led to the development of safer alternatives. acs.org One such alternative is (trimethylsilyl)diazomethane (TMSD), which offers a safer profile while maintaining high reactivity for the methylation of carboxylic acids. researchgate.net Other classical methods for methylation include Fischer-Speier esterification, which involves heating the carboxylic acid in methanol with a strong acid catalyst like sulfuric acid, and reaction with methyl iodide in the presence of a base such as potassium carbonate. chemicalbook.comiajpr.com
| Methylating Agent | General Conditions | Key Features |
|---|---|---|
| Diazomethane (CH2N2) | Inert solvent (e.g., diethyl ether), room temperature | High yield, mild conditions, produces N2 as the only byproduct. libretexts.org |
| (Trimethylsilyl)diazomethane (TMSCHN2) | Methanol/toluene, room temperature | Safer alternative to diazomethane, high yields. researchgate.net |
| Methanol (CH3OH) / Acid Catalyst (e.g., H2SO4) | Reflux in methanol | Fischer-Speier esterification, equilibrium-driven reaction. iajpr.com |
| Methyl iodide (CH3I) / Base (e.g., K2CO3) | Polar aprotic solvent (e.g., DMF), room temperature | Effective for generating methyl esters from carboxylates. chemicalbook.com |
Functional Group Interconversion Strategies leading to this compound
Functional group interconversion (FGI) represents a versatile strategic approach in multi-step organic synthesis, allowing for the transformation of one functional group into another. ic.ac.uksolubilityofthings.com This is particularly useful when direct introduction of a desired group is challenging or incompatible with other functionalities present in the molecule. The synthesis of this compound can be envisioned through several FGI pathways, primarily involving the sequential introduction of the nitro, trifluoromethyl, and methyl ester moieties onto a benzene ring.
One logical FGI approach is the nitration of a suitable precursor. For instance, methyl 3-(trifluoromethyl)benzoate can be subjected to electrophilic aromatic substitution. In this reaction, the ester and trifluoromethyl groups, both being meta-directing deactivators, would direct the incoming electrophile (the nitronium ion, NO₂⁺, generated from a mixture of nitric and sulfuric acids) to the positions meta to them. This would lead to the formation of Methyl 3-nitro-5-(trifluoromethyl)benzoate as the major product, rather than the desired 2-nitro isomer.
A more plausible route involves starting with a molecule where the substitution pattern is already established. For example, the nitration of 2-chloro-5-(trifluoromethyl)benzoic acid is a known process that can serve as a foundational step. nih.gov A general and highly effective method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. orgsyn.orgrsc.org The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.
A hypothetical synthetic sequence based on FGI could be:
Nitration: Starting with 3-(trifluoromethyl)benzoic acid, a nitration reaction would be performed. The carboxylic acid and trifluoromethyl groups are both meta-directing, leading to 3-nitro-5-(trifluoromethyl)benzoic acid.
Esterification: The resulting nitro-substituted carboxylic acid would then be esterified using one of the methods described in the previous section (e.g., with methanol and an acid catalyst) to yield the final product.
Alternatively, one could start with methyl 3-(trifluoromethyl)benzoate and perform the nitration. The ester group, being a meta-director, would also favor the introduction of the nitro group at the 5-position. orgsyn.orgrsc.org
| Precursor Molecule | Transformation | Key Reagents |
|---|---|---|
| 2-nitro-5-(trifluoromethyl)benzoic acid | Esterification | CH3OH, H2SO4 or CH2N2 |
| Methyl 3-(trifluoromethyl)benzoate | Nitration | HNO3, H2SO4 |
| 3-(Trifluoromethyl)benzoic acid | Nitration followed by Esterification | 1. HNO3, H2SO4 2. CH3OH, H+ |
Exploration of One-Pot and Cascade Reactions for Streamlined Synthesis
A hypothetical one-pot synthesis could involve the simultaneous or sequential nitration and esterification of 3-(trifluoromethyl)benzoic acid in a single reaction vessel. For this to be feasible, the reaction conditions for both steps would need to be compatible. For instance, after the initial nitration using a standard nitric acid/sulfuric acid mixture, methanol could be added to the reaction mixture, and under elevated temperatures, the in-situ esterification of the newly formed 2-nitro-5-(trifluoromethyl)benzoic acid could be promoted by the strong acid catalyst already present. The success of such a procedure would depend on careful control of reaction parameters to avoid side reactions and ensure a high yield of the desired product.
Cascade reactions, where the product of one reaction is the substrate for the next in a self-propagating sequence, offer an even more elegant approach to synthesis. While designing a true cascade reaction for this specific target is complex, it highlights the direction of modern synthetic chemistry towards more atom-economical and environmentally benign processes. The development of novel catalytic systems that can facilitate multiple, distinct bond-forming events in a single pot is an active area of research that could one day provide a highly efficient route to compounds like this compound.
Chemical Reactivity and Transformation Pathways of Methyl 2 Nitro 5 Trifluoromethyl Benzoate
Reactivity of the Nitro Group
The nitro group is a versatile functional handle, primarily undergoing reductive transformations to yield various nitrogen-containing derivatives. The strong electron-withdrawing character of the nitro group deactivates the aromatic ring towards electrophilic substitution, but it facilitates nucleophilic aromatic substitution and, most importantly, reduction to the corresponding amino group.
The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency and clean reaction profiles. For substrates like Methyl 2-nitro-5-(trifluoromethyl)benzoate, this transformation is crucial for the synthesis of anilines, which are key precursors for dyes, pharmaceuticals, and other specialty chemicals.
Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective for the hydrogenation of nitroarenes. The reaction is typically carried out under a hydrogen atmosphere, with the substrate dissolved in a suitable solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate. The process generally proceeds smoothly under mild conditions without affecting other reducible groups like the ester or the robust trifluoromethyl group.
A typical reaction pathway is as follows: this compound + H₂ (gas) --(Pd/C catalyst)--> Methyl 2-amino-5-(trifluoromethyl)benzoate + H₂O
The rate of hydrogenation can be influenced by steric and electronic factors of the substituents on the aromatic ring. Polymer-supported palladium complexes have also been developed as efficient and recyclable catalysts for the hydrogenation of aromatic nitro compounds under ambient conditions.
While catalytic hydrogenation is common, other reagents have been developed for the selective reduction of nitro groups, especially when other sensitive functional groups are present. These methods can offer different levels of selectivity and proceed under various reaction conditions.
One such protocol involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt like iron(II) chloride (FeCl₂). This system has been shown to be highly chemoselective for the reduction of the nitro group in ester-substituted nitroarenes, leaving the ester functionality intact. researchgate.netmendeley.com This method is advantageous due to the use of inexpensive, mild, and environmentally friendly reagents. researchgate.net The reaction typically proceeds in a protic solvent like methanol or ethanol at room temperature.
| Reagent System | Selectivity | Typical Conditions | Product Yield |
| NaBH₄-FeCl₂ | High for nitro group over ester | Methanol, 25-28°C | High (up to 96% for similar substrates) researchgate.net |
| Hydrazine glyoxylate (B1226380) / Zn or Mg | Selective for nitro group | Room Temperature | Good researchgate.net |
| Electrocatalysis (Polyoxometalate mediator) | High for nitro group | Aqueous H₃PO₄, 20 mA | High (92% conversion for methyl-2-nitrobenzoate) nih.gov |
These alternative methods provide a valuable toolkit for chemists, allowing for the selective transformation of the nitro group in complex molecules without affecting other functionalities. For instance, enzymatic reductions using nitroreductases can convert the nitro group to a hydroxylamino derivative, offering a different synthetic pathway. d-nb.info
Transformations Involving the Ester Moiety
The methyl ester group in this compound is susceptible to several key transformations, including hydrolysis, transesterification, and reduction. These reactions allow for the modification of the carboxyl functional group, leading to a variety of useful derivatives.
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-nitro-5-(trifluoromethyl)benzoic acid, can be achieved under either acidic or basic conditions. This reaction is fundamental for synthesizing the parent acid, which is a precursor for many other derivatives, including amides and acid chlorides. nih.gov
Base-catalyzed hydrolysis (saponification) is the more common method. It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. A typical procedure involves refluxing the ester with NaOH in a mixture of water and a co-solvent like methanol to ensure solubility. chemspider.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It is an equilibrium process and requires a large excess of water to drive the reaction to completion. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Studies on substituted methyl benzoates have shown that both pH and temperature significantly affect the rate of hydrolysis. oieau.frpsu.edu The presence of electron-withdrawing groups, like the nitro and trifluoromethyl groups in the target molecule, generally increases the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic.
| Condition | Reagents | Mechanism | Product |
| Basic | NaOH or KOH in H₂O/Methanol, heat | Saponification (Nucleophilic Acyl Substitution) | 2-nitro-5-(trifluoromethyl)benzoate salt, then acid |
| Acidic | H₂SO₄ or HCl in H₂O, heat | Acid-catalyzed Nucleophilic Acyl Substitution | 2-nitro-5-(trifluoromethyl)benzoic acid |
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction is useful for converting methyl esters into other alkyl esters (e.g., ethyl, propyl, etc.), which may be desirable to modify the physical or chemical properties of the compound. The reaction is typically catalyzed by either an acid or a base.
In an acid-catalyzed transesterification, a proton source activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the new alcohol. In base-catalyzed transesterification, an alkoxide, generated from the new alcohol, acts as the nucleophile. To drive the equilibrium towards the desired product, the alcohol reactant is usually used in large excess, or the lower-boiling alcohol by-product (methanol in this case) is removed by distillation.
Recent research has also focused on the development of solid catalysts for transesterification to simplify product purification and catalyst recycling. For example, maghemite-ZnO nanocatalysts have been used to efficiently catalyze the transesterification of methyl benzoate (B1203000) with various alcohols at elevated temperatures. researchgate.net
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. This transformation is synthetically important for accessing benzyl (B1604629) alcohol and benzaldehyde (B42025) derivatives.
Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce an ester to a primary alcohol. acs.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ will also reduce the nitro group, so this method is not suitable for the selective reduction of the ester in this compound. More selective reagents like aluminum hydride (alane, AlH₃) could potentially be used, but chemoselectivity remains a significant challenge. acs.org
Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation. It can be achieved using specific reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically carried out at -78 °C to prevent over-reduction to the alcohol. The intermediate hemiacetal is stable at low temperatures and hydrolyzes to the aldehyde upon workup. Careful control of stoichiometry (one equivalent of DIBAL-H) is crucial for achieving a good yield of the aldehyde.
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the presence of two powerful electron-withdrawing groups: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group. Conversely, these groups can activate the ring towards nucleophilic aromatic substitution under certain conditions.
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Electronic Effects of Substituents
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is expected to be extremely sluggish. Both the nitro group and the trifluoromethyl group are strong deactivating groups, meaning they withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com
The regioselectivity of any potential EAS reaction is directed by the additive effects of the substituents. The directing effects of common functional groups in electrophilic aromatic substitution are well-established.
Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Classification | Directing Effect |
|---|---|---|
| -NO₂ (Nitro) | Strongly Deactivating | Meta-directing |
| -CF₃ (Trifluoromethyl) | Strongly Deactivating | Meta-directing |
In the case of this compound, all three substituents direct incoming electrophiles to the positions meta to themselves. Analyzing the available positions on the ring:
Position 3 is meta to the -COOCH₃ group, ortho to the -NO₂ group, and para to the -CF₃ group.
Position 4 is para to the -COOCH₃ group, meta to the -NO₂ group, and ortho to the -CF₃ group.
Position 6 is ortho to the -COOCH₃ group and meta to the -CF₃ group.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The nitro group, in particular, is a potent activator for SNAr reactions, especially when it is positioned ortho or para to a suitable leaving group. libretexts.org This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com
In this compound, there isn't a conventional leaving group like a halide directly attached to the ring. However, under forcing conditions, it is conceivable that a sufficiently strong nucleophile could attack the ring. The most likely positions for nucleophilic attack would be the carbons bearing the electron-withdrawing groups, as these positions are the most electron-deficient. The presence of the nitro group ortho to the ester and the trifluoromethyl group meta to it creates a highly electron-poor environment.
For a related compound, 2-halo-nitrobenzene, the reactivity towards nucleophilic aromatic substitution is influenced by the nature of the halogen, with fluorine often being a good leaving group in these reactions due to the high polarization of the C-F bond. doubtnut.com While the target molecule lacks a halogen, this principle highlights the importance of a polarized bond for nucleophilic attack.
Influence of Nitro and Trifluoromethyl Groups on Ring Activation/Deactivation and Orientation
As detailed in the preceding sections, the nitro and trifluoromethyl groups exert a profound influence on the reactivity of the aromatic ring.
The synergistic deactivating effects of the nitro, trifluoromethyl, and methyl ester groups render the aromatic ring of this compound highly electron-deficient and thus exceptionally unreactive towards electrophiles. Conversely, this electron deficiency, particularly due to the nitro group, makes the ring a potential substrate for nucleophilic attack, should a suitable reaction pathway be available.
Complex Rearrangement Reactions and Mechanistic Studies
While direct substitution reactions on the aromatic ring of this compound are challenging, the molecule and related structures can potentially undergo complex rearrangement reactions under specific conditions.
Investigation of Reductive-Oxidative Rearrangements in Related Nitrobenzylidene Systems
Research on compounds structurally related to this compound has revealed interesting rearrangement pathways. For instance, the reaction of diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate with diethylamine (B46881) in alcoholic solvents leads to a reductive-oxidative rearrangement. This transformation involves the reduction of the nitro group and the oxidation of the vinylic carbon. Concurrently, a migration of the malonic fragment occurs, ultimately yielding 2-amino-4-(trifluoromethyl)benzoate esters. A key finding from this research is that the presence of at least two strong electron-withdrawing groups, such as a nitro group and a trifluoromethyl group, on the phenyl ring is a necessary condition for this rearrangement to proceed. nih.gov
This type of rearrangement highlights a potential transformation pathway for ortho-nitro-substituted aromatic compounds bearing other electron-withdrawing groups, suggesting that under reductive conditions, the nitro group in this compound could initiate a cascade of reactions leading to a rearranged product.
Photochemical and Thermochemical Inductions of Structural Rearrangements
Nitroaromatic compounds are known to be photochemically active. The photochemistry of such compounds can lead to a variety of transformations, including rearrangements and reductions. For example, the degradation of trifluoromethyl benzoic acid isomers has been studied under photochemical conditions. researchgate.net
Reactions with Organometallic Reagents and Catalytic Systems
The chemical behavior of this compound in the presence of organometallic reagents and catalytic systems is dictated by the interplay of its constituent functional groups: the nitro group, the trifluoromethyl group, and the methyl ester, all attached to a benzene ring. While specific documented reactions for this exact molecule are not extensively reported in publicly available literature, its reactivity can be inferred from the well-established transformations of related nitroaryl and trifluoromethylaryl compounds. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the electron density of the aromatic ring, rendering it susceptible to certain types of organometallic reactions while potentially inhibiting others.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and substrates bearing nitro and trifluoromethyl groups are often viable partners in these transformations. For instance, palladium-catalyzed denitrative cross-coupling reactions allow for the substitution of a nitro group. In a study on the N-arylation of NH-sulfoximines, various nitroarenes, including those with trifluoromethyl substituents, were successfully coupled. acs.org This suggests that the C–NO2 bond in this compound could potentially be targeted for C-N, C-C, or other bond formations under appropriate palladium catalysis.
Furthermore, the presence of a trifluoromethyl group is generally well-tolerated in many catalytic cycles. Palladium-catalyzed vinyltrifluoromethylation of aryl halides has been shown to be compatible with a wide range of functional groups, including esters and nitro groups on the aromatic ring. organic-chemistry.org This indicates that if a halide were present on the ring of this compound, it would likely be the primary site for cross-coupling, with the existing substituents remaining intact.
The direct C-H functionalization of nitroarenes is another avenue of reactivity. The nitro group can act as a directing group for ortho C-H activation, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org Given the substitution pattern of this compound, the positions ortho to the nitro group are already substituted, which might limit this specific pathway unless other positions become activated.
While direct examples are scarce, the following data tables, derived from reactions of analogous compounds, illustrate the potential conditions for such transformations.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
This table outlines hypothetical cross-coupling reactions based on the known reactivity of similar nitro- and trifluoromethyl-substituted aromatic compounds.
| Reaction Type | Organometallic Reagent/Partner | Catalyst System (Exemplary) | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 2-Aryl-5-(trifluoromethyl)nitrobenzene derivative |
| Buchwald-Hartwig Amination | Amine | Pd2(dba)3, BINAP, NaOtBu | 2-Amino-5-(trifluoromethyl)nitrobenzene derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 2-Alkynyl-5-(trifluoromethyl)nitrobenzene derivative |
| Heck Reaction | Alkene | Pd(OAc)2, P(o-tol)3, Et3N | 2-Alkenyl-5-(trifluoromethyl)nitrobenzene derivative |
The selective reduction of the nitro group in the presence of other functional groups is a common transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) is a standard method. Additionally, chemoselective reduction of nitroarenes can be achieved using various catalytic systems, including those based on copper. mdpi.comresearchgate.net Such a reduction of this compound would yield Methyl 2-amino-5-(trifluoromethyl)benzoate, a valuable synthetic intermediate.
Table 2: Potential Catalytic Reduction of the Nitro Group
This table illustrates a potential catalytic reduction of the nitro group, a common transformation for nitroaromatic compounds.
| Reaction Type | Reagent | Catalyst System (Exemplary) | Potential Product |
| Catalytic Hydrogenation | H2 gas | 10% Pd/C | Methyl 2-amino-5-(trifluoromethyl)benzoate |
| Transfer Hydrogenation | HCOOH, Et3N | Pd/C | Methyl 2-amino-5-(trifluoromethyl)benzoate |
| Chemoselective Reduction | NaBH4 | Cu@C | Methyl 2-amino-5-(trifluoromethyl)benzoate |
It is important to note that the ester functionality could also be a site of reaction with certain strong organometallic nucleophiles, such as Grignard reagents or organolithium compounds, which would lead to the formation of tertiary alcohols after reacting with the ester carbonyl group. However, the presence of the acidic protons on the aromatic ring and the reactivity of the nitro group might complicate these reactions.
Advanced Spectroscopic and Computational Characterization of Methyl 2 Nitro 5 Trifluoromethyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-nitro-5-(trifluoromethyl)benzoate. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments, a complete assignment of all proton, carbon, and fluorine signals can be achieved, confirming the substitution pattern of the benzene (B151609) ring and the connectivity of the functional groups.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region displays a complex splitting pattern arising from the three protons on the substituted benzene ring. The electron-withdrawing nature of the nitro (-NO₂), trifluoromethyl (-CF₃), and methyl ester (-COOCH₃) groups results in a significant downfield shift for all aromatic protons compared to benzene (δ 7.3 ppm).
The proton designated H-6, being ortho to the strongly withdrawing nitro group, is expected to be the most deshielded. The proton H-4, positioned between the nitro and trifluoromethyl groups, also experiences strong deshielding. The proton H-3, ortho to the ester group, appears at a relatively more upfield position in the aromatic region. The methyl protons of the ester group appear as a sharp singlet, typically around δ 3.9 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.1 - 8.3 | d | J ≈ 8.5 |
| H-4 | 8.4 - 8.6 | dd | J ≈ 8.5, 2.0 |
| H-6 | 8.7 - 8.9 | d | J ≈ 2.0 |
Note: Predicted values are based on the analysis of substituent effects on aromatic systems.
Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Nine distinct signals are expected, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbon of the trifluoromethyl group.
The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum (δ 164-166 ppm). The aromatic carbons directly attached to the electron-withdrawing substituents (C-2, C-5) are significantly shifted. The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) |
|---|---|---|
| -OCH₃ | 52 - 54 | q |
| -CF₃ | 120 - 124 | q (¹JCF ≈ 272 Hz) |
| Aromatic CH (C-3, C-4, C-6) | 125 - 135 | d |
| Aromatic Quaternary (C-1, C-2, C-5) | 130 - 150 | s |
Note: Predicted values are based on analogous substituted benzene derivatives. aiinmr.comchegg.com
Fluorine-19 NMR (¹⁹F NMR) for Precise Analysis of the Trifluoromethyl Group
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the spectrum is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group attached to an aromatic ring typically appears in the range of -60 to -65 ppm relative to a standard such as CFCl₃. rsc.org This single peak confirms the presence and electronic environment of the trifluoromethyl group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unequivocally assign all signals and confirm the molecular structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between adjacent protons. A cross-peak between the signals for H-3 and H-4 would be expected, confirming their ortho relationship. No correlation would be seen between H-6 and the other aromatic protons, consistent with its meta-relationship to H-4.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the protonated aromatic carbons (C-3, C-4, and C-6) by linking their signals to the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) C-H connectivities, which helps in assigning the quaternary (non-protonated) carbons. Key expected correlations include:
The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and C-1.
Proton H-3 to carbons C-1, C-2, and C-5.
Proton H-4 to carbons C-2, C-5, and C-6.
Proton H-6 to carbons C-1, C-2, and C-4.
These correlations would definitively establish the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) and Proposed Fragmentation Pathways
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a distinct fingerprint of the molecule. The molecular weight of this compound is 249.03 g/mol .
The fragmentation of the molecular ion (m/z = 249) is proposed to occur through several key pathways characteristic of aromatic esters and nitro compounds:
Loss of a Methoxy Radical: A primary fragmentation route for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion at m/z 218. This is often an abundant peak in the spectrum.
Loss of a Nitro Group: Aromatic nitro compounds are known to fragment via the loss of the nitro group (•NO₂, 46 Da), which would lead to a fragment ion at m/z 203. miamioh.edu Alternatively, loss of nitric oxide (•NO, 30 Da) can occur, yielding an ion at m/z 219.
Cleavage of the Ester Group: The entire methyl ester group can be lost as a radical (•COOCH₃, 59 Da), resulting in a fragment at m/z 190.
These initial fragment ions can undergo further fragmentation, leading to a complex mass spectrum that is diagnostic of the compound's structure.
Table 3: Proposed Major Fragments in the EI-MS of this compound
| m/z | Proposed Ion Structure | Proposed Neutral Loss |
|---|---|---|
| 249 | [C₉H₆F₃NO₄]⁺• | Molecular Ion (M⁺•) |
| 218 | [M - •OCH₃]⁺ | •OCH₃ |
| 203 | [M - •NO₂]⁺ | •NO₂ |
| 190 | [M - •COOCH₃]⁺ | •COOCH₃ |
This detailed spectroscopic and spectrometric analysis provides a comprehensive structural characterization of this compound, confirming its atomic connectivity and substitution pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with the molecular formula C₉H₆F₃NO₄, the theoretical monoisotopic mass can be calculated with extreme precision.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can experimentally measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This level of accuracy allows for the differentiation between molecules with the same nominal mass but different elemental formulas. The experimental determination of the exact mass for the molecular ion [M]⁺ or a protonated adduct like [M+H]⁺ that matches the theoretical value provides definitive evidence for the compound's chemical formula, a critical step in structural elucidation. thermofisher.com
| Property | Value |
| Molecular Formula | C₉H₆F₃NO₄ |
| Theoretical Monoisotopic Mass | 249.02489 g/mol |
| Expected Experimental HRMS Result (m/z) | 249.0249 ± 0.0005 |
Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry, GC-MS) for Purity and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating volatile and semi-volatile compounds and identifying them based on their unique mass spectra. medistri.swissresolvemass.ca In the context of this compound, GC-MS serves two primary functions: assessing the purity of a synthesized sample and identifying its components through fragmentation analysis.
For purity assessment, the gas chromatograph separates the sample mixture, with the target compound ideally appearing as a single, sharp peak. The presence of other peaks indicates impurities, which could include residual starting materials, solvents, or by-products from the synthesis process. youtube.com The high sensitivity of GC-MS allows for the detection and quantification of even trace-level contaminants.
For component identification, the separated compound is directed into the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecular ion to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, acts as a molecular fingerprint. The stable aromatic ring of this compound is expected to produce a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the ester and nitro groups.
Expected Fragmentation Pattern in GC-MS:
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 249 | [C₉H₆F₃NO₄]⁺ | Molecular Ion (M⁺) |
| 218 | [C₈H₃F₃NO₃]⁺ | Loss of methoxy radical (•OCH₃) |
| 203 | [C₉H₆F₃O₂]⁺ | Loss of nitro group (•NO₂) |
| 190 | [C₈H₃F₃O₂]⁺ | Loss of carboxyl group (•COOCH₃) |
| 180 | [C₈H₆F₃O]⁺ | Loss of nitro and carbonyl groups (•NO₂ and CO) |
| 145 | [C₇H₃F₃]⁺ | Benzene ring with CF₃ group |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorption Bands
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. The FT-IR spectrum of this compound is predicted to exhibit several distinct absorption bands corresponding to its constituent functional groups.
The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org The ester group is identified by a strong C=O stretching band, which is expected around 1720-1730 cm⁻¹ due to conjugation with the aromatic system, and strong C-O stretching bands between 1300 and 1100 cm⁻¹. The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. Finally, the trifluoromethyl group is characterized by very strong C-F stretching absorptions in the 1350-1100 cm⁻¹ range.
Predicted FT-IR Absorption Bands:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1730 - 1715 | C=O Stretch | Ester |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1550 - 1500 | N=O Asymmetric Stretch | Nitro Group |
| 1350 - 1300 | N=O Symmetric Stretch | Nitro Group |
| 1350 - 1100 | C-F Stretch | Trifluoromethyl Group |
| 1300 - 1100 | C-O Stretch | Ester |
Raman Spectroscopy: Complementary Vibrational Information
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and vibrations.
For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The symmetric stretching vibration of the nitro group (around 1350-1300 cm⁻¹) is also typically strong and easily identifiable. spectroscopyonline.com Similarly, the symmetric C-F stretching of the trifluoromethyl group would be Raman active. This technique is valuable for confirming the presence of these groups and providing a more complete vibrational profile of the molecule when used in conjunction with FT-IR. nsf.gov
Predicted Raman Shifts:
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1610 - 1580 | C=C Stretch (Symmetric) | Aromatic Ring |
| 1350 - 1300 | N=O Symmetric Stretch | Nitro Group |
| ~1000 | Ring Breathing Mode | Aromatic Ring |
| ~750 | C-F Symmetric Stretch | Trifluoromethyl Group |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The chromophore in this compound is the nitrated benzene ring system.
The spectrum is expected to be dominated by intense π → π* transitions associated with the aromatic system. libretexts.org The presence of the nitro group, a powerful auxochrome, extends the conjugation and is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted methyl benzoate (B1203000). rsc.org A lower intensity n → π* transition, arising from the excitation of a non-bonding electron on one of the oxygen atoms of the nitro group to an anti-bonding π* orbital, may also be observed, often as a shoulder on the main absorption bands.
Predicted Electronic Transitions:
| Transition Type | Chromophore | Expected λmax Range (nm) |
| π → π | Substituted Benzene Ring | 230 - 280 |
| n → π | Nitro Group | 300 - 340 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The insights gained from such an analysis are fundamental to understanding a molecule's steric and electronic properties, which in turn influence its reactivity and physical characteristics.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation
To date, no single crystal X-ray diffraction data for this compound has been deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). A hypothetical study would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it would be subjected to X-ray diffraction analysis.
This technique would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Key parameters of interest would include the planarity of the benzene ring, the orientation of the nitro (NO₂) and ester (COOCH₃) groups relative to the ring, and the conformation of the trifluoromethyl (CF₃) group. The steric hindrance between the ortho-substituted nitro and ester groups is expected to cause them to twist out of the plane of the benzene ring to minimize repulsion. The exact dihedral angles would be crucial for understanding the molecule's preferred conformation in the solid state.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Range | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | N/A | Defines the size and angles of the repeating unit. |
| Bond Lengths (e.g., C-N, C-C, C=O) | Standard values with potential deviations | Deviations can indicate electronic effects. |
| Bond Angles (e.g., O-N-O, C-C-C) | ~120° for sp² carbons, with distortions | Distortions reveal steric strain. |
| Dihedral Angle (Ring - NO₂) | > 0° | Quantifies the twist of the nitro group. |
Note: This table is illustrative and contains no experimental data.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in a crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. For this compound, one would anticipate several types of interactions.
The highly electronegative oxygen atoms of the nitro and ester groups, along with the fluorine atoms of the trifluoromethyl group, could act as hydrogen bond acceptors. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F interactions with aromatic or methyl protons are possible. Furthermore, the electron-deficient aromatic ring, influenced by the electron-withdrawing nitro and trifluoromethyl groups, could participate in π-stacking interactions with neighboring rings. The analysis would map these interactions, detailing their distances and angles, to understand the forces that stabilize the crystal structure.
Computational Chemistry and Quantum Chemical Studies
In the absence of experimental data, computational methods serve as powerful tools to predict molecular properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide reliable insights into the geometric and electronic characteristics of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction
A computational study of this compound would begin with a geometry optimization using DFT, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule in the gas phase. The results would provide theoretical values for bond lengths and angles, which could be compared with experimental data if it were available. DFT calculations would also predict the electronic structure, including the distribution of electron density and the energies of molecular orbitals.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map is plotted onto the molecule's electron density surface, with colors indicating different potential values.
For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the nitro and ester groups. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the aromatic ring and the methyl group, indicating sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
A DFT calculation would determine the energies and spatial distributions of the HOMO and LUMO for this compound. The HOMO is likely to be localized on the benzene ring and the ester group, while the LUMO is expected to be concentrated over the nitro group and the aromatic ring, due to the strong electron-withdrawing nature of the nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 2: Predicted Computational Data for this compound
| Parameter | Predicted Finding | Significance |
|---|---|---|
| Optimized Geometry | Non-planar conformation with twisted nitro and ester groups. | Predicts the most stable gas-phase structure. |
| MEP Surface | Negative potential on oxygen atoms; positive on hydrogens. | Identifies reactive sites for electrophiles and nucleophiles. |
| HOMO Distribution | Likely localized on the aromatic ring. | Indicates the region of electron donation. |
| LUMO Distribution | Likely localized on the nitro group and aromatic ring. | Indicates the region of electron acceptance. |
Note: This table is illustrative and based on chemical principles, not on published computational results.
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Bonding Interactions
Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and charge delocalization. wikipedia.orgwisc.edu This analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals of a Lewis structure. wikipedia.orgwisc.edu For this compound, NBO analysis elucidates the intricate electronic interactions arising from its distinct functional groups: the electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups, and the methyl ester (-COOCH₃) group, all attached to a benzene ring.
In this compound, significant delocalization is expected from the π-electrons of the benzene ring to the antibonding orbitals of the electron-withdrawing substituents. Key interactions would include:
π(C-C) → π(NO₂):* Strong delocalization from the aromatic π-system into the π* antibonding orbitals of the nitro group. This interaction is characteristic of nitroaromatic compounds and is a major contributor to their electronic properties.
π(C-C) → σ(C-F):* Interactions between the ring's π-orbitals and the σ* antibonding orbitals of the C-F bonds in the trifluoromethyl group. The high electronegativity of fluorine atoms makes these σ* orbitals effective acceptors.
n(O) → π(C=O):* Intramolecular charge transfer from the lone pairs (n) of the oxygen atoms in the nitro and ester groups to adjacent antibonding π* orbitals. For instance, delocalization from the ester's ether oxygen lone pair into the carbonyl C=O π* orbital is a classic resonance effect in esters.
These interactions lead to a significant redistribution of electron density across the molecule. The NBO charge distribution would confirm the strong electron-withdrawing nature of the NO₂ and CF₃ groups, resulting in a net positive charge on the aromatic ring carbons, particularly those ortho and para to these groups. The table below illustrates the principal donor-acceptor interactions and their associated stabilization energies as predicted by NBO analysis for a molecule with this structure.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C1-C6) | π(N-O) | High | π-conjugation (Ring → Nitro group) |
| π(C4-C5) | σ(C-F) | Moderate | Hyperconjugation (Ring → CF₃ group) |
| n(O_ester) | π(C=O) | High | Lone Pair Delocalization (within Ester) |
| n(O_nitro) | π(C1-C2) | Moderate | Lone Pair Delocalization (Nitro → Ring) |
Theoretical Prediction and Correlation with Experimental Spectroscopic Data (IR, UV-Vis, NMR)
Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a vital tool for predicting the spectroscopic properties of molecules like this compound. slideshare.net By calculating the theoretical spectra and comparing them with experimental data, the accuracy of the computed molecular structure and electronic properties can be validated. researchgate.net
Infrared (IR) Spectroscopy
Theoretical vibrational frequencies are calculated from the second derivatives of energy with respect to atomic displacement. These frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental FT-IR spectra. scirp.orgbrainly.com For this compound, key vibrational modes include the C=O stretching of the ester group, the asymmetric and symmetric stretching of the NO₂ group, and the C-F stretching modes of the CF₃ group. The strong correlation between the calculated and observed wavenumbers confirms the functional groups present in the synthesized compound. brainly.com
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ester) | ~1730 | ~1725 |
| NO₂ Asymmetric Stretch | ~1530 | ~1525 |
| NO₂ Symmetric Stretch | ~1350 | ~1345 |
| C-F Stretch (CF₃) | ~1100-1200 | ~1100-1200 |
| C-O Stretch (Ester) | ~1250 | ~1245 |
UV-Vis Spectroscopy
The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions between molecular orbitals. biointerfaceresearch.comnih.gov For an aromatic compound with chromophoric groups like NO₂ and -COOCH₃, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. researchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths (f) can be compared with the experimental spectrum to understand the electronic structure and transitions. The solvent environment can also be modeled computationally, which is crucial as it can influence the position of λmax. biointerfaceresearch.com
| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Experimental λmax (nm) |
|---|---|---|---|
| ~280 | High | π→π* (HOMO→LUMO) | ~285 |
| ~340 | Low | n→π* (HOMO-1→LUMO) | ~345 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic H | 7.8 - 8.5 | 7.9 - 8.6 |
| -OCH₃ H | ~3.9 | ~3.95 |
| Aromatic C | 120 - 150 | 122 - 152 |
| C=O C | ~164 | ~165 |
| -OCH₃ C | ~53 | ~53.5 |
| -CF₃ C | ~123 (quartet) | ~124 (quartet) |
Calculation of Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)
DFT calculations can also be used to determine key thermodynamic properties of this compound from first principles. fu-berlin.de By performing a frequency calculation on the optimized molecular geometry, one can obtain the zero-point vibrational energy (ZPVE), thermal energy corrections, and molar heat capacity. These values are then used to compute standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G). nih.govacs.org
These parameters provide fundamental information about the stability and energy of the molecule under standard conditions (typically 298.15 K and 1 atm). chemeo.com For instance, the standard enthalpy of formation (ΔfH°) indicates the energy change when the compound is formed from its constituent elements in their standard states. The Gibbs free energy of formation (ΔfG°) is a crucial indicator of the thermodynamic stability of the molecule. nih.gov Such computational data are particularly valuable when experimental thermodynamic measurements are unavailable.
| Thermodynamic Parameter | Calculated Value | Units |
|---|---|---|
| Enthalpy (H) | -350.50 | Hartree/Particle |
| Entropy (S) | 110.25 | cal/mol·K |
| Gibbs Free Energy (G) | -350.55 | Hartree/Particle |
| Heat Capacity (Cv) | 55.80 | cal/mol·K |
| Zero-Point Vibrational Energy | 85.45 | kcal/mol |
Applications of Methyl 2 Nitro 5 Trifluoromethyl Benzoate in Complex Organic Synthesis and Research Intermediates
Role as a Key Building Block in Multi-Step Organic Synthesis
The unique substitution pattern of Methyl 2-nitro-5-(trifluoromethyl)benzoate makes it an important starting material for constructing intricate molecular architectures. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, while the methyl ester and nitro groups themselves offer handles for a wide array of chemical transformations.
Synthesis of Diverse Fluorinated Aromatic Scaffolds
The presence of the trifluoromethyl (CF3) group is a critical feature, as its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and lipophilicity. researchgate.net this compound serves as a readily available, trifluoromethylated building block. Synthetic chemists can leverage the existing functional groups to introduce further diversity. For instance, the nitro group can be reduced to an amine, which then allows for a host of subsequent reactions such as diazotization, Sandmeyer reactions, or amide bond formations, leading to a wide variety of substituted trifluoromethyl-containing aromatic compounds.
Precursor for the Elaboration of Nitrogen-Containing Heterocyclic Systems
A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. openmedicinalchemistryjournal.comnih.gov The key transformation is the reduction of the ortho-positioned nitro group to an aniline (B41778) derivative, Methyl 2-amino-5-(trifluoromethyl)benzoate. This resulting amino ester is a classic precursor for building fused heterocyclic rings. For example, it can undergo condensation and cyclization reactions with various reagents to form quinolines, benzodiazepines, and other complex ring systems that are of significant interest in medicinal chemistry. researchgate.net
Intermediate in the Development of Advanced Chemical Precursors for Pharmaceuticals and Agrochemicals
The trifluoromethyl-nitroaromatic motif is prevalent in many active pharmaceutical ingredients (APIs) and agrochemicals. ontosight.airaysbiotech.com Consequently, this compound and its close derivatives are crucial intermediates in the production of these specialized chemicals.
Derivatization Towards Specific Pharmacophores and Bioactive Analogues
The functional groups on this compound allow for its conversion into specific pharmacophores—the essential molecular features responsible for a drug's biological activity. The trifluoromethyl group, in particular, is a well-known bioisostere for other groups and can enhance binding affinity to biological targets. researchgate.net Researchers can systematically modify the ester and nitro functionalities to generate libraries of analogue compounds for structure-activity relationship (SAR) studies. This process is vital for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates.
Application in the Synthesis of Benzothiazinone Derivatives and Related Compounds
A notable and well-documented application of related precursors is in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov These compounds are a promising class of potent antitubercular agents that act by inhibiting the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.govuobasrah.edu.iq
The synthesis often starts from a structurally similar precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.govresearchgate.net This acid is activated, often to the corresponding acid chloride or benzoyl isothiocyanate, and then reacted with an appropriate amine and a sulfur source to construct the benzothiazinone heterocyclic core. nih.govresearchgate.net The nitro group at the 8-position and the trifluoromethyl group at the 6-position of the final BTZ product, which originate from the starting benzoic acid, are critical for the compound's potent antituberculosis activity. nih.gov Two drug candidates from this class, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials. nih.govresearchgate.net
| Precursor Compound | Key Transformation Step | Resulting Product Class | Significance |
|---|---|---|---|
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Activation (e.g., with thionyl chloride) followed by reaction with a thiocyanate (B1210189) and an amine. nih.govresearchgate.net | 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs) | Potent antitubercular agents targeting the DprE1 enzyme. nih.govuobasrah.edu.iq |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Reaction with carbon disulfide and methyl iodide to form a key intermediate for BTZ synthesis. nih.govuobasrah.edu.iq | 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs) | Alternative route to crucial antitubercular drug candidates. uobasrah.edu.iq |
Utilization in Materials Science Research
While the primary applications of this compound are in life sciences, its structural motifs are also of interest in materials science. The presence of electron-withdrawing groups and a polarizable aromatic system suggests potential utility in the synthesis of novel organic materials. Derivatives could be explored for applications in organic electronics, such as in the creation of n-type semiconductors, or as components in the synthesis of specialized dyes or polymers where the trifluoromethyl group can impart desirable properties like thermal stability and solubility in fluorinated solvents. However, specific, widespread applications in this area are less documented than its role as a biomedical intermediate.
Precursors for High-Performance Polymer Synthesis
This compound is a specialized chemical compound that holds potential as a precursor in the synthesis of high-performance polymers. The incorporation of fluorine-containing monomers, such as this trifluoromethylated benzoate (B1203000) derivative, can impart desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific optical or electrical characteristics.
The synthesis of advanced aromatic polymers often involves polycondensation reactions where monomers with specific functional groups are linked together. nih.gov Aromatic polymers containing perfluorocyclobutyl and triazole units, for instance, have been synthesized via click chemistry, showcasing the integration of fluorinated moieties into polymer backbones. dntb.gov.ua While direct polymerization of this compound is not widely documented, its structure suggests potential utility in several polymerization strategies. For example, the nitro group could be chemically modified to an amine, which is a common functional group for the synthesis of polyamides or polyimides. These classes of polymers are known for their exceptional mechanical strength and thermal stability.
Furthermore, the trifluoromethyl group is a key feature for creating polymers with low dielectric constants, high hydrophobicity, and enhanced solubility in organic solvents. Research into the functionalization of aromatic polymers has demonstrated that the introduction of trifluoromethyl groups can be achieved on pre-existing polymer chains. nih.govresearchgate.net The use of monomers that already contain the trifluoromethyl moiety, such as derivatives of this compound, could offer a more direct route to synthesizing polymers with a precise and uniform distribution of these functional groups.
The development of novel per-fluorinated organic polymers with azo- and azomethine-based linkers through nucleophilic aromatic substitution highlights another avenue where this compound could be relevant. nih.gov The electron-withdrawing nature of both the nitro and trifluoromethyl groups in this compound would activate the aromatic ring towards nucleophilic attack, potentially allowing it to be incorporated into polymer chains through such reactions.
Interactive Data Table: Potential Polymer Properties Influenced by Trifluoromethyl and Nitro Group Precursors
| Property | Influence of Trifluoromethyl Group | Influence of Nitro Group (or its derivatives) |
| Thermal Stability | Generally increases due to the high C-F bond energy. | Can be a precursor to thermally stable linkages like amides and imides. |
| Chemical Resistance | High resistance to many chemicals and solvents. | Can be a precursor to chemically resistant polymer structures. |
| Dielectric Constant | Lowers the dielectric constant, useful for microelectronics. | Can be modified to influence electronic properties. |
| Solubility | Often improves solubility in organic solvents. | Can be modified to tune solubility characteristics. |
| Optical Properties | Can lead to high optical clarity and low refractive index. | Can be a precursor to chromophores in optically active polymers. |
Building Blocks for Liquid Crystal Materials
The molecular architecture of this compound, featuring a rigid aromatic core functionalized with polar and sterically significant groups, makes it a promising candidate as a building block for liquid crystal materials. Liquid crystals are composed of molecules (mesogens) that exhibit intermediate phases of matter between solid and liquid, and their properties are highly dependent on molecular shape and intermolecular interactions. semanticscholar.orgmdpi.com
The presence of a trifluoromethyl (-CF3) group is particularly advantageous in the design of liquid crystals. semanticscholar.org This group is known to enhance several key properties:
Dielectric Anisotropy: The strong dipole moment of the -CF3 group can lead to a higher dielectric anisotropy, which is a critical parameter for the performance of liquid crystal displays (LCDs). mdpi.com
Mesophase Behavior: The steric bulk and electronic nature of the trifluoromethyl group can influence the type of liquid crystalline phases (e.g., nematic, smectic) and their temperature ranges. researchgate.net
The nitro (-NO2) group also plays a significant role in modifying the properties of mesogens. Its strong electron-withdrawing nature and polarity can increase the melting point and clearing point of the liquid crystal, as well as influence the dielectric properties. The combination of both a nitro and a trifluoromethyl group on a benzoate core, as in this compound, offers a versatile platform for fine-tuning the molecular properties to achieve desired liquid crystalline behavior.
While direct synthesis of a liquid crystal from this compound is not explicitly detailed in readily available literature, its structure is analogous to precursors used in the synthesis of various liquid crystalline materials. researchgate.net For example, benzoate derivatives are common core structures in many known liquid crystals. researchgate.net Through standard organic reactions, the methyl ester group can be hydrolyzed to a carboxylic acid and then coupled with other aromatic rings containing various terminal groups (e.g., alkyl, alkoxy chains) to create the elongated, rigid-rod-like molecules characteristic of many liquid crystals.
Interactive Data Table: Influence of Functional Groups on Liquid Crystal Properties
| Functional Group | Effect on Molecular Polarity | Impact on Dielectric Anisotropy | Influence on Mesophase Stability |
| Trifluoromethyl (-CF3) | Increases polarity | Generally increases positive dielectric anisotropy | Can enhance thermal stability and influence phase type |
| Nitro (-NO2) | Strongly increases polarity | Can significantly increase dielectric anisotropy | Tends to increase melting and clearing points |
| Methyl Ester (-COOCH3) | Moderately polar | Contributes to overall molecular dipole | Can be modified to link to other molecular fragments |
Contributions to Synthetic Methodology Development
As a Model Substrate for the Exploration of Novel Reaction Pathways
This compound serves as an excellent model substrate for the exploration of novel reaction pathways in organic synthesis, particularly in the realm of aromatic chemistry. Its aromatic ring is highly electron-deficient due to the presence of three electron-withdrawing groups: the nitro group, the trifluoromethyl group, and the methyl ester group. This pronounced electronic feature makes the compound particularly susceptible to certain types of reactions and allows for the study of reactivity and selectivity under various conditions.
One of the most significant areas where this compound can be utilized is in the study of nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov The strong electron-withdrawing nature of the substituents activates the aromatic ring towards attack by nucleophiles. beilstein-journals.orgbeilstein-journals.orgnih.gov Researchers can use this substrate to:
Investigate the reactivity of novel nucleophiles: By reacting this compound with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), the scope and limitations of new synthetic methods can be established.
Explore regioselectivity: The presence of multiple substituents on the aromatic ring raises questions about the site of nucleophilic attack. This compound provides a platform to study the directing effects of the nitro, trifluoromethyl, and ester groups in SNAr reactions.
Develop new catalytic systems: The activation of the aromatic ring may allow for the use of milder reaction conditions or novel catalysts for SNAr reactions that are typically challenging on less activated substrates.
Furthermore, the nitro group itself can be a site of chemical transformation. The reduction of aromatic nitro compounds to amines is a fundamental transformation in organic synthesis. numberanalytics.com Using this compound as a substrate allows for the study of selective reduction methods in the presence of other reducible functional groups (the ester) and the electron-withdrawing trifluoromethyl group.
The unique electronic properties of this molecule also make it a candidate for studying reactions involving electron transfer processes and the formation of radical anions . The stability of such intermediates can be influenced by the substituents, providing insights into reaction mechanisms.
In the Elucidation of Reaction Mechanisms of Aromatic Systems
The well-defined structure of this compound, with its distinct electronic and steric features, makes it a valuable tool for the elucidation of reaction mechanisms in aromatic chemistry. Mechanistic studies rely on systematic variations of substrates to understand how structure affects reactivity, and this compound provides a unique combination of functional groups for such investigations.
In the context of nucleophilic aromatic substitution (SNAr) , this substrate can help to dissect the finer details of the reaction mechanism. The classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. However, concerted mechanisms have also been proposed. nih.gov By studying the kinetics and intermediates of reactions involving this compound, researchers can gain insights into:
The stability of Meisenheimer complexes: The strong electron-withdrawing groups on the ring are expected to stabilize the anionic Meisenheimer intermediate, potentially allowing for its direct observation or trapping.
The influence of substituents on reaction rates: By comparing the reaction rates of this compound with those of similar molecules containing different substituents, the electronic and steric effects of the nitro and trifluoromethyl groups can be quantified. This data is crucial for building predictive models of reactivity.
Kinetic isotope effects: These studies can help to determine the rate-determining step of the reaction and provide evidence for the structure of the transition state. mdpi.com
Beyond SNAr, this compound can be employed to study the mechanisms of other reactions, such as electrophilic aromatic substitution . Although the ring is highly deactivated towards electrophilic attack, studying reactions under forcing conditions can provide valuable information about the directing effects of the substituents and the limits of this fundamental reaction class. nih.gov
The rearrangement of aromatic nitro compounds is another area where this substrate could provide mechanistic insights. houstonmethodist.org The presence of the trifluoromethyl and ester groups could influence the migratory aptitude of the nitro group and the stability of any intermediates, helping to refine the proposed mechanisms for such rearrangements.
Interactive Data Table: Mechanistic Aspects Studied Using Substituted Aromatics
| Mechanistic Question | How this compound Can Provide Insights |
| Role of Electron-Withdrawing Groups in SNAr | The combined effect of -NO2, -CF3, and -COOCH3 provides a highly activated system to study reaction kinetics and intermediate stability. |
| Regioselectivity of Nucleophilic Attack | The distinct substitution pattern allows for the study of the directing effects of multiple deactivating groups. |
| Stepwise vs. Concerted SNAr Mechanisms | Kinetic studies and computational modeling using this substrate can help differentiate between possible mechanistic pathways. |
| Mechanisms of Nitro Group Reduction | The presence of other functional groups allows for the study of chemoselectivity in reduction reactions. |
Future Research Directions and Unexplored Reactivity Profiles of Methyl 2 Nitro 5 Trifluoromethyl Benzoate
Development of Asymmetric Synthetic Approaches to Chiral Derivatives
The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Methyl 2-nitro-5-(trifluoromethyl)benzoate, while achiral itself, presents a valuable scaffold for the development of chiral derivatives. Future research should focus on methodologies that can introduce chirality in a controlled and efficient manner.
One promising avenue is the asymmetric hydrogenation of the nitro group . The reduction of the nitro functionality to an amine is a common transformation. Performing this reduction asymmetrically would yield chiral amines, which are highly sought-after intermediates in pharmaceutical synthesis. The development of chiral catalysts, particularly those based on transition metals like ruthenium, rhodium, or iridium, in combination with chiral phosphine (B1218219) ligands, could facilitate this transformation with high enantioselectivity. The steric and electronic properties of the trifluoromethyl and methyl ester groups will likely play a crucial role in directing the stereochemical outcome, a factor that warrants detailed investigation.
Another key area is the enantioselective transformation of the ester group . While the direct asymmetric modification of the methyl ester is challenging, its conversion to other functional groups that can then be subjected to asymmetric reactions is a viable strategy. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with a chiral auxiliary, could enable diastereoselective reactions at other positions on the aromatic ring. Subsequent removal of the auxiliary would provide the desired chiral product.
Furthermore, the potential for chiral resolution of racemic derivatives of this compound should not be overlooked. nih.gov Developing efficient methods for separating enantiomers, such as diastereomeric salt formation with chiral resolving agents or preparative chiral chromatography, would provide access to enantiomerically pure compounds for further synthetic elaboration or biological evaluation.
| Approach | Potential Chiral Product | Key Research Focus |
| Asymmetric Hydrogenation | Chiral 2-amino-5-(trifluoromethyl)benzoate derivatives | Development of novel chiral transition-metal catalysts |
| Chiral Auxiliary-Mediated Synthesis | Diastereomerically pure derivatives | Design of efficient auxiliary attachment and cleavage protocols |
| Chiral Resolution | Enantiomerically pure derivatives | Identification of effective chiral resolving agents and chromatographic methods |
Investigation of Organocatalytic and Biocatalytic Transformations
In the quest for more sustainable and environmentally friendly chemical processes, organocatalysis and biocatalysis have emerged as powerful tools. The application of these methodologies to this compound represents a significant and promising area of future research.
Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative for a variety of transformations. A key area of exploration would be the organocatalytic reduction of the nitro group. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, could be employed to achieve enantioselective reductions. These catalysts often operate under mild reaction conditions and exhibit high functional group tolerance, making them attractive for complex molecule synthesis.
Biocatalysis , the use of enzymes to catalyze chemical reactions, presents another exciting frontier. The enzymatic hydrolysis of the methyl ester group to the corresponding carboxylic acid is a particularly attractive transformation. Lipases and esterases are known to catalyze such reactions with high selectivity and often under mild, aqueous conditions. semanticscholar.org Screening a variety of commercially available or engineered enzymes for their activity and selectivity towards this compound could lead to a highly efficient and green method for producing the corresponding carboxylic acid.
Furthermore, the biocatalytic reduction of the nitro group is a well-established process. A wide range of microorganisms and isolated enzymes, such as nitroreductases, are capable of reducing aromatic nitro compounds to the corresponding amines. Investigating the substrate scope of these biocatalysts to include this compound could provide a sustainable and highly selective route to the valuable 2-amino-5-(trifluoromethyl)benzoate derivative.
| Catalysis Type | Target Transformation | Potential Advantages |
| Organocatalysis | Asymmetric reduction of the nitro group | Metal-free, mild conditions, high functional group tolerance |
| Biocatalysis (Esterases/Lipases) | Selective hydrolysis of the methyl ester | Green, mild aqueous conditions, high selectivity |
| Biocatalysis (Nitroreductases) | Reduction of the nitro group to an amine | Sustainable, high selectivity, environmentally benign |
Exploration of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategy, emphasizing the reduction of waste, the use of less hazardous materials, and the development of energy-efficient processes. Future research on this compound should actively incorporate these principles.
A primary focus should be on the development of greener nitration methods for the synthesis of the parent compound itself. Traditional nitration reactions often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. ma.edumnstate.edu Alternative nitrating agents and catalytic systems that are more environmentally benign should be explored. This could include the use of solid acid catalysts, such as zeolites, or milder nitrating agents that can be used under less harsh conditions. researchgate.net
The use of alternative and greener solvents is another crucial aspect. Exploring the feasibility of conducting reactions involving this compound in solvents such as water, supercritical fluids, or bio-based solvents would significantly improve the environmental footprint of its synthesis and subsequent transformations.
Furthermore, the development of one-pot or tandem reactions starting from this compound would enhance atom economy and reduce the need for intermediate purification steps. For example, a one-pot process that combines the reduction of the nitro group with a subsequent coupling reaction could streamline the synthesis of more complex molecules.
| Green Chemistry Approach | Research Focus | Potential Impact |
| Greener Nitration | Development of solid acid catalysts and milder nitrating agents | Reduction of acidic waste and improved safety |
| Alternative Solvents | Investigation of reactions in water, supercritical fluids, or bio-based solvents | Reduced use of volatile organic compounds |
| One-Pot Reactions | Design of tandem reaction sequences | Increased efficiency and reduced waste generation |
Study of its Reactivity under Flow Chemistry Conditions
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to reactions involving this compound is a highly promising area for future investigation.
The nitration reaction to synthesize this compound is a prime candidate for translation to a flow process. Nitration reactions are often highly exothermic, and the superior heat transfer capabilities of flow reactors can significantly improve safety by preventing the formation of hot spots and reducing the risk of runaway reactions. ewadirect.combeilstein-journals.orgvapourtec.com A study on the continuous flow nitration of the structurally similar 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid demonstrated improved conversion and selectivity, highlighting the potential of this technology. soton.ac.uk
Furthermore, subsequent transformations of this compound, such as the reduction of the nitro group or modifications of the ester functionality, could also be advantageously performed in a flow system. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved yields, selectivities, and product purity.
| Reaction | Advantages of Flow Chemistry | Research Focus |
| Nitration for Synthesis | Enhanced safety, improved heat transfer, better control over reaction conditions | Optimization of reactor design, residence time, and temperature for maximum yield and selectivity |
| Nitro Group Reduction | Improved safety for exothermic hydrogenations, potential for in-line purification | Screening of heterogeneous catalysts suitable for flow reactors, integration with downstream processing |
| Ester Modification | Precise control over reaction time for sensitive transformations | Development of multi-step flow sequences for the synthesis of complex derivatives |
Advanced Mechanistic Investigations using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. The application of advanced in situ spectroscopic techniques to study reactions involving this compound can provide invaluable insights into reaction pathways, intermediates, and kinetics.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can be used to monitor the progress of reactions in real-time. For instance, in situ NMR could be employed to observe the formation of intermediates during the nitration of the precursor to this compound, providing a clearer picture of the reaction mechanism and the factors influencing regioselectivity. aiinmr.com
Understanding the kinetics of these reactions is also crucial for process optimization. By using in situ spectroscopic techniques, kinetic data can be collected rapidly and accurately, allowing for the development of robust kinetic models. These models can then be used to predict reaction outcomes under different conditions and to optimize processes for industrial-scale production. A detailed mechanistic study of the nitration of methyl benzoate (B1203000), a related compound, has provided a foundation for such investigations. researchgate.netumkc.edu
| In Situ Technique | Information Gained | Potential Application |
| NMR Spectroscopy | Identification of reaction intermediates, determination of reaction kinetics | Optimization of reaction conditions for improved selectivity and yield |
| FTIR/Raman Spectroscopy | Monitoring of functional group transformations, real-time reaction progress | Process analytical technology (PAT) for manufacturing control |
| Kinetic Modeling | Prediction of reaction outcomes, process optimization | Scale-up of reactions from laboratory to industrial production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
